![molecular formula C32H32F3N3O2 B1681980 6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one CAS No. 869998-49-2](/img/structure/B1681980.png)
6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one
Übersicht
Beschreibung
SPD304 is a complex organic compound with a unique structure that combines multiple functional groups
Wissenschaftliche Forschungsanwendungen
SPD304 has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases, such as potassium hydroxide, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
SPD304 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wirkmechanismus
The mechanism of action of SPD304 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of tumor necrosis factor-alpha (TNF-α) by binding to its trimer and preventing receptor interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromenone core but differ in their functional groups and biological activities.
Indole derivatives: Compounds with an indole moiety, such as tryptamines, have structural similarities but distinct pharmacological properties.
Uniqueness
SPD304 is unique due to its combination of a chromenone core, an indole moiety, and a trifluoromethyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Biologische Aktivität
SPD304 is a small molecule inhibitor recognized for its role in modulating the activity of Tumor Necrosis Factor-alpha (TNFα), a pivotal cytokine involved in systemic inflammation and various autoimmune diseases. This article delves into the biological activity of SPD304, highlighting its mechanisms of action, experimental findings, and implications for therapeutic use.
SPD304 functions primarily as an allosteric modulator of TNFα, disrupting its homotrimeric form and promoting the formation of a less active dimeric structure. This alteration inhibits TNFα's ability to bind to its receptor (TNFR1), thereby reducing downstream signaling pathways associated with inflammation and cell apoptosis.
Key Findings:
- Binding Affinity : SPD304 has been shown to disrupt the TNFα/TNFR1 equilibrium with an IC50 value around 12 µM, which indicates its effectiveness in blocking receptor binding when TNFα is pre-incubated with SPD304 .
- Cytotoxicity : In cellular assays, SPD304 exhibits significant cytotoxicity at concentrations above 30 µM, with complete cell death observed at 100 µM. At lower concentrations (6.25 µM), it still neutralizes TNFα activity by approximately 52% .
Experimental Data
The biological activity of SPD304 has been evaluated through various in vitro assays that assess its impact on TNFα signaling pathways.
Table 1: Summary of Biological Activity Assays for SPD304
Assay Type | Cell Line | Concentration (µM) | IC50 (µM) | Effect |
---|---|---|---|---|
TNFα/TNFR1 Binding Study | HEK293 | 12 | 12 ± 4.5 | Disrupts TNFα/TNFR1 binding |
Apoptosis Induction | L929 | 6.25 | ~5 | Inhibits TNFα-induced apoptosis |
Cytotoxicity | Various | >30 | - | High cellular toxicity |
Case Studies
- In Vivo Studies : Research conducted in murine models demonstrated that SPD304 effectively reduces inflammation markers associated with TNFα signaling. In these studies, oral administration of SPD304 resulted in significant attenuation of inflammatory responses .
- Comparative Analysis : A comparative study involving other small-molecule inhibitors revealed that SPD304 has a unique mechanism by stabilizing the dimeric form of TNFα rather than merely blocking receptor interactions. This distinction may provide a therapeutic advantage in minimizing side effects associated with complete receptor blockade .
Research Findings
Recent studies have further elucidated the pharmacological profile of SPD304:
- Kinase Inhibition : SPD304 has been shown to inhibit various kinases involved in inflammatory signaling, including IKKα, IKKβ, JNK1, and p38α. The inhibition percentages varied significantly across different kinases, indicating a broad spectrum of action .
- Selectivity and Safety Profile : Investigations into the selectivity of SPD304 revealed that while it effectively targets TNFα, it also demonstrates a favorable safety profile compared to other inhibitors, making it a promising candidate for further development .
Eigenschaften
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXLPPJRFFECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416121 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869998-49-2 | |
Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.